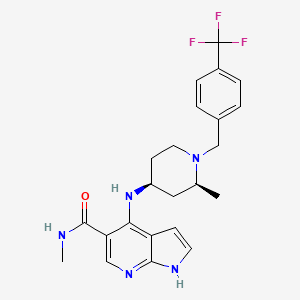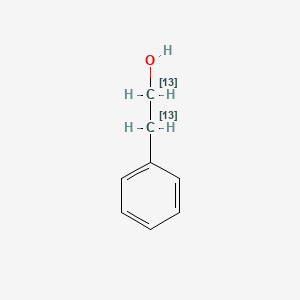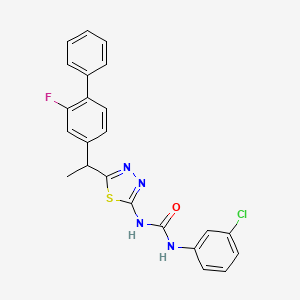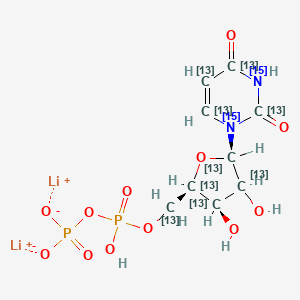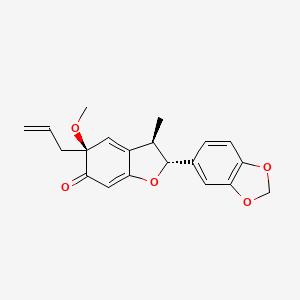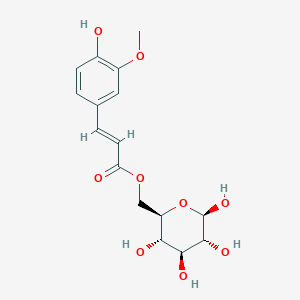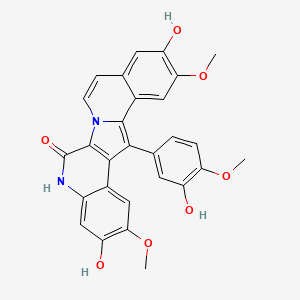
Azalamellarin N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azalamellarin N is a synthetic lactam congener of the marine natural product lamellarin N. It is a hexacyclic pyrrole alkaloid known for its inhibitory effects on pyroptosis, a form of regulated cell death that promotes inflammation . This compound inhibits pyroptosis by targeting molecules that act upstream of the nucleotide-binding and oligomerization domain-like receptor family pyrin domain containing 3 inflammasome activation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Azalamellarin N is synthesized through a series of chemical reactions involving the formation of a lactam ring. The synthetic route typically involves the following steps :
- Formation of the pyrrole ring.
- Introduction of the lactam ring.
- Functionalization of the A-ring.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials.
- Optimization of reaction conditions such as temperature, pressure, and solvent choice.
- Purification steps including crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Azalamellarin N undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Azalamellarin N has a wide range of scientific research applications :
Chemistry: Used as a model compound for studying the synthesis and reactivity of pyrrole alkaloids.
Biology: Investigated for its role in inhibiting pyroptosis and its potential therapeutic applications in inflammatory diseases.
Medicine: Explored for its anticancer properties and its ability to modulate cellular events such as apoptosis and autophagy.
Industry: Used in the development of new drugs and therapeutic agents targeting inflammatory pathways.
Wirkmechanismus
Azalamellarin N exerts its effects by inhibiting pyroptosis through the following mechanisms :
Targeting Upstream Molecules: It targets molecules that act upstream of the nucleotide-binding and oligomerization domain-like receptor family pyrin domain containing 3 inflammasome activation.
Inhibition of Caspase-1 Activation: It inhibits the activation of Caspase-1 and apoptosis-associated speck-like proteins containing a Caspase activation and recruitment domain.
Binding to Protein Kinases: The lactam ring of this compound contributes to its strong binding to protein kinases, which are involved in the regulation of pyroptosis.
Vergleich Mit ähnlichen Verbindungen
Azalamellarin N is unique compared to other similar compounds due to its specific inhibitory effects on pyroptosis . Similar compounds include:
Lamellarin N: A marine natural product with similar structural features but different biological activities.
Azalamellarin D: Another synthetic congener with cytotoxic effects and modulation of protein translation.
MCC950: A well-established nucleotide-binding and oligomerization domain-like receptor family pyrin domain containing 3 inflammasome inhibitor with consistent inhibitory effects on pyroptosis.
This compound stands out due to its selective inhibition of pyroptosis induced by specific stimuli, making it a valuable compound for research and therapeutic applications.
Eigenschaften
Molekularformel |
C28H22N2O7 |
|---|---|
Molekulargewicht |
498.5 g/mol |
IUPAC-Name |
7,17-dihydroxy-12-(3-hydroxy-4-methoxyphenyl)-8,16-dimethoxy-1,4-diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),5,7,9,12,14,16,18,20-nonaen-3-one |
InChI |
InChI=1S/C28H22N2O7/c1-35-21-5-4-14(9-18(21)31)24-25-16-11-23(37-3)20(33)12-17(16)29-28(34)27(25)30-7-6-13-8-19(32)22(36-2)10-15(13)26(24)30/h4-12,31-33H,1-3H3,(H,29,34) |
InChI-Schlüssel |
NZFSEFXZZPPHMO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=C3C4=CC(=C(C=C4C=CN3C5=C2C6=CC(=C(C=C6NC5=O)O)OC)O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


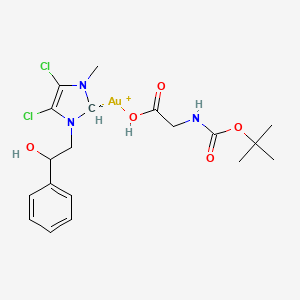
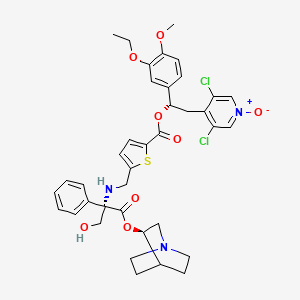
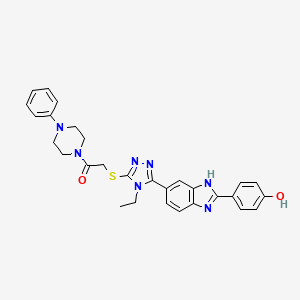
![[(3S,5S,8R,9S,10S,11S,12S,13R,14S,17S)-17-acetyl-12-acetyloxy-14-hydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12383915.png)

![(3S)-5-N-[(1R,5S)-3-hydroxy-6-bicyclo[3.1.0]hexanyl]-7-N,3-dimethyl-3-phenyl-2H-1-benzofuran-5,7-dicarboxamide](/img/structure/B12383926.png)
![tert-butyl N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]carbamate](/img/structure/B12383939.png)
